B1575256 gp100 (86-95)

gp100 (86-95)

カタログ番号 B1575256
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Melanocyte protein PMEL; gp100; pmel 17

科学的研究の応用

gp100 in Melanoma Treatment and Immunotherapy

  • gp100 as a Target for Melanoma Immunotherapy: gp100, a melanocyte lineage-specific antigen, is recognized by tumor-infiltrating lymphocytes (TILs) in melanoma treatment. Sensitizing peripheral blood mononuclear cells from melanoma patients with synthetic peptides of gp100 generates cytotoxic T lymphocyte (CTL) lines targeting gp100 epitopes, demonstrating its potential for antigen-specific immunotherapy in melanoma (Salgaller et al., 1995).
  • Role in Tumor Regression: gp100 is recognized by melanoma-derived TILs, indicating its significant role in the regression of melanoma tumors. Studies show that CTLs derived from melanoma patients target gp100, highlighting its importance as a target for melanoma immunotherapy (Bakker et al., 1994).

gp100 in Enhancing Immune Response

  • Enhancing gp100-specific Immunity with Dendritic Cells: Using adenovirus vectors encoding human gp100 and dendritic cells, the immune response to gp100 can be significantly enhanced, indicating a promising approach for cancer vaccines targeting melanoma (Wan et al., 1999).

gp100 in CTL Epitope Identification

  • Identifying CTL Epitopes of gp100: Research on gp100 has led to the identification of subdominant CTL epitopes, which are not recognized in the natural immune response in melanoma patients but are immunogenic when peptides are used to induce the T cell response. This finding is crucial for designing effective immune-based therapies (Tsai et al., 1997).

gp100 in Cancer Vaccine Development

  • gp100 Peptide Vaccine for Metastatic Melanoma: The use of immunodominant peptides from gp100 in synthetic peptide vaccines shows promise in treating metastatic melanoma, with a significant percentage of patients showing objective cancer responses (Rosenberg et al., 1998).

gp100 in Gene Expression and Tumor Protection

  • gp100 Gene Expression in Melanoma Metastases: Studies indicate that gp100 expression in melanoma cells correlates with responsiveness to immunotherapy treatments, such as interferon-alpha and interleukin-2, though no direct correlation between gp100 expression and treatment responsiveness was found (Scheibenbogen et al., 1996).
  • gp100 as a Tumor Rejection Antigen: Genetic vaccination against gp100 in a mouse model demonstrates specific antitumor immunity, indicating its potential as a target for immunotherapeutic strategies against cancer (Schreurs et al., 1998).

gp100 in Epitope Mapping and Antigen Recognition

  • Mapping gp100 Epitopes: The mapping of epitopes in the gp100 antigen is vital for understanding its role in melanoma and for developing targeted therapies. This includes research on the biochemical characterization of gp100 and its processing in melanocytes (Yasumoto et al., 2004).

特性

製品名

gp100 (86-95)

配列

IALNFPGSQK

ソース

Homo sapiens (human)

保存方法

Common storage 2-8℃, long time storage -20℃.

同義語

Melanocyte protein PMEL (86-95); gp100 (86-95)

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。